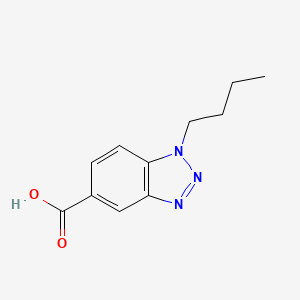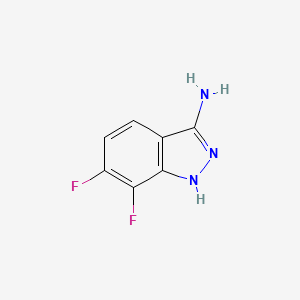
3-Amino-6,7-difluoro-1H-indazole
Descripción general
Descripción
The compound 3-Amino-6,7-difluoro-1H-indazole is a derivative of the indazole class, which is a heterocyclic compound featuring a pyrazole ring fused to a benzene ring. Indazole derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications, particularly in the field of oncology. While the provided papers do not directly discuss 3-Amino-6,7-difluoro-1H-indazole, they do provide insights into the synthesis, structure, and biological activity of closely related indazole compounds, which can be informative for understanding the characteristics of the compound .
Synthesis Analysis
The synthesis of indazole derivatives typically involves the condensation of appropriate precursors, such as isocyanates and amines, followed by cyclization reactions. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination and cyclization with hydrazine hydrate . Similar synthetic strategies are likely applicable to the synthesis of 3-Amino-6,7-difluoro-1H-indazole, with the appropriate difluorinated precursors.
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by the presence of a fused benzene and pyrazole ring system. The crystal structures of related compounds, such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, have been determined and belong to the monoclinic system . The indazole core is often substituted with various functional groups that can influence the molecular conformation and intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which are crucial for the compound's stability and biological activity.
Chemical Reactions Analysis
Indazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the amino group and other substituents on the indazole ring. The amino group can form hydrogen bonds and engage in nucleophilic substitution reactions, which are essential for the biological activity of these compounds. The presence of fluorine atoms, as in 3-Amino-6,7-difluoro-1H-indazole, can further influence the chemical reactivity and electronic properties of the molecule, potentially leading to unique interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the indazole core. For example, the introduction of fluorine atoms can increase the compound's lipophilicity and metabolic stability, making it more suitable for drug development. The crystallographic data provided for related compounds indicate that they crystallize in the monoclinic space group with specific cell parameters . These properties are essential for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents.
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
Indazole derivatives, including structures similar to 3-Amino-6,7-difluoro-1H-indazole, have been utilized in catalysis and synthesis processes. For instance, Yakaiah et al. (2008) demonstrated the use of such derivatives in the synthesis of pyrimidine fused indazole derivatives, showing significant antimicrobial activity against various bacteria and fungi Yakaiah et al., 2008.
Anticancer Research
Several studies have investigated indazole derivatives for their anticancer properties. For example:
- Hoang et al. (2022) designed and synthesized 6-substituted amino-1H-indazole derivatives, exhibiting significant antiproliferative activity against human cancer cell lines Hoang et al., 2022.
- Molinari et al. (2015) prepared 1H-Benzo[f]indazole-4,9-dione derivatives, showing substantial antiproliferative activity, suggesting their potential in developing new anticancer agents Molinari et al., 2015.
- Lu et al. (2020) synthesized a specific indazole derivative with effective inhibition on the proliferation of various cancer cell lines Lu et al., 2020.
Corrosion Inhibition
Indazole and its derivatives have been explored as corrosion inhibitors. Babić-Samardžija et al. (2005) investigated the use of heterocyclic diazoles, including indazole, as inhibitors for acidic iron corrosion Babić-Samardžija et al., 2005.
Synthesis Methodologies
Research has been conducted to improve the synthesis methods of indazole compounds. Counceller et al. (2008) developed a mild and efficient synthesis of 1H-indazoles, demonstrating the versatility of these compounds in chemical synthesis Counceller et al., 2008.
Surface Morphology and Structural Studies
Studies on the surface morphology and structural aspects of fluorinated indazoles have been conducted. Teichert et al. (2007) determined the structures of NH-indazoles, including their X-ray crystallography, to understand the effect of fluorine atoms on their supramolecular structure Teichert et al., 2007.
Biological and Antiproliferative Activity
The potential biological and antiproliferative activity of indazole derivatives is a subject of ongoing research. Kornicka et al. (2017) synthesized N-substituted 3-amino-1H-indazole derivatives, showing pronounced cancer cell growth inhibitory effects Kornicka et al., 2017.
Safety And Hazards
The safety data sheet for a similar compound, 7-Amino-1H-indazole, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only in a well-ventilated area .
Direcciones Futuras
Indazole derivatives, including 3-Amino-6,7-difluoro-1H-indazole, have potential for further development as medicinal agents . For instance, one study found that a 6-substituted aminoindazole derivative exhibited potent anti-proliferative activity in human colorectal cancer cells . This suggests that 3-Amino-6,7-difluoro-1H-indazole and similar compounds could be promising candidates for future anticancer research .
Propiedades
IUPAC Name |
6,7-difluoro-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3/c8-4-2-1-3-6(5(4)9)11-12-7(3)10/h1-2H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCNLECORJCINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NN2)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439179 | |
| Record name | 3-AMINO-6,7-DIFLUORO-1H-INDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6,7-difluoro-1H-indazole | |
CAS RN |
706805-37-0 | |
| Record name | 3-AMINO-6,7-DIFLUORO-1H-INDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

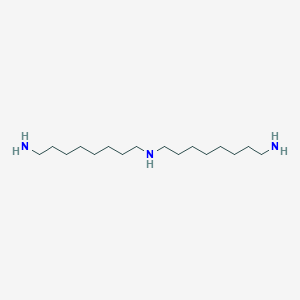
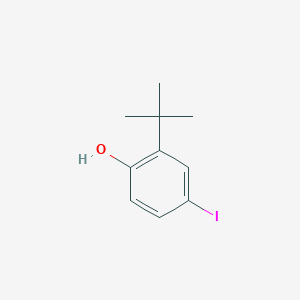
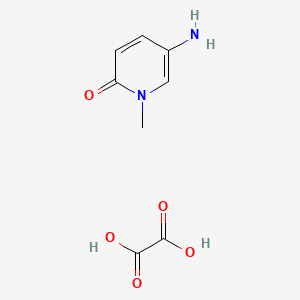

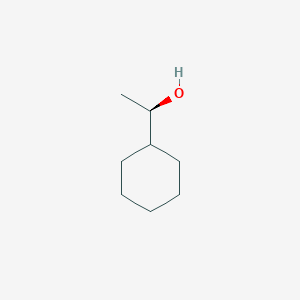
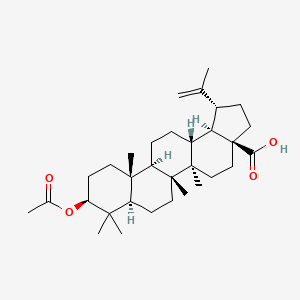
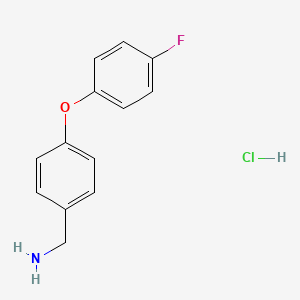
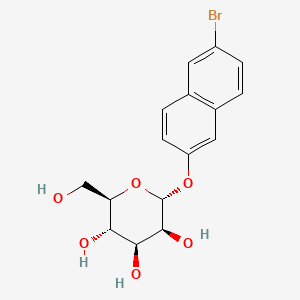
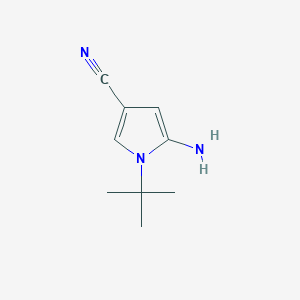
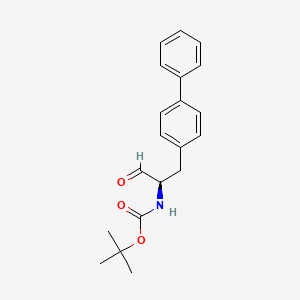
![2-[2-(2-Aminoethylamino)ethoxy]ethanol](/img/structure/B1279304.png)
![2-[2-(Dimethylamino)ethoxy]benzonitrile](/img/structure/B1279309.png)
![8-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1279313.png)
